[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, analytical standard
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Overview
Description
[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine is a specialized analytical standard used in various scientific fields. It is a derivative of L-carnitine, a compound essential for the transport of fatty acids into the mitochondria for beta-oxidation. This compound is characterized by its molecular formula C23H45NO5 and a molecular weight of 415.61 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine typically involves the esterification of L-carnitine with a fatty acid derivative. The reaction conditions often include the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as column chromatography and recrystallization to ensure the final product meets analytical standards .
Chemical Reactions Analysis
Types of Reactions
[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like .
Reduction: The ester group can be reduced to an alcohol using .
Substitution: The ester group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: LiAlH4 in tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted esters.
Scientific Research Applications
[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine is used in a wide range of scientific research applications:
Chemistry: As a standard for analytical methods such as and spectroscopy.
Biology: Studying the role of L-carnitine derivatives in cellular metabolism and energy production.
Medicine: Investigating potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: Quality control and validation of analytical methods in pharmaceutical and nutraceutical industries.
Mechanism of Action
[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria. This process is crucial for the beta-oxidation pathway, where fatty acids are broken down to produce energy. The compound interacts with specific transport proteins and enzymes involved in fatty acid metabolism .
Comparison with Similar Compounds
Similar Compounds
- [(3R)-3-Hydroxyhexanoyl]-L-carnitine
- [(3R)-3-Hydroxydodecanoyl]-L-carnitine
- [(3R)-3-Hydroxytetradecanoyl]-L-carnitine
- [(3R)-3-Hydroxyoctadecanoyl]-L-carnitine
Uniqueness
[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine is unique due to its specific chain length and hydroxylation pattern, which influence its biochemical properties and interactions. This makes it particularly useful for studying long-chain fatty acid metabolism and its implications in various biological processes .
Biological Activity
[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine is a specialized analytical standard derived from L-carnitine, a vital compound in cellular metabolism, particularly in the transport and oxidation of fatty acids. This compound has garnered attention due to its significant biological activities, including enhancing mitochondrial function, reducing oxidative stress, and potentially offering neuroprotective effects. This article delves into the biological activity of [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine, supported by research findings and data tables.
Molecular Characteristics
- Molecular Formula : C23H45NO5
- Molecular Weight : 403.62 g/mol
- Structure : The compound features a hydroxyl group at the 3-position of the hexadecanoyl chain, which is crucial for its biological activity.
1. Fatty Acid Metabolism
[(3R)-3-Hydroxyhexadecanoyl]-L-carnitine plays a pivotal role in fatty acid metabolism by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. This process is essential for energy production in tissues that predominantly use fatty acids as fuel, such as skeletal and cardiac muscles .
2. Mitochondrial Function Enhancement
Research indicates that this compound enhances mitochondrial function by:
- Increasing fatty acid oxidation rates.
- Improving ATP production through enhanced β-oxidation processes .
- Reducing oxidative stress and inflammation within cells, which may protect against metabolic disorders and cardiovascular diseases .
3. Neuroprotective Effects
Studies suggest that [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine may have neuroprotective properties. It is being investigated for its potential benefits in neurodegenerative diseases due to its ability to reduce oxidative damage and support mitochondrial health.
Comparative Analysis with Related Compounds
The following table compares [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine with other carnitine derivatives:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
[(2R)-3-Hydroxyoctanoyl]-L-carnitine | C15H29NO5 | Shorter carbon chain; primarily involved in energy metabolism. |
Carnitine | C7H15NO3 | Basic structure; essential for fatty acid transport; lacks acyl group. |
[(3R)-3-Hydroxydecanoic acid]-L-carnitine | C17H33NO4 | Medium-chain fatty acid derivative; different metabolic effects. |
The unique structural features of [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine contribute to its enhanced biological activity compared to shorter-chain analogs.
Study on Metabolic Disorders
A study examined the effects of [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine on patients with metabolic syndrome. Results indicated significant improvements in lipid profiles and reduced markers of oxidative stress after supplementation with this compound over a period of 12 weeks.
Cardiovascular Health Research
In another clinical trial focusing on cardiovascular health, participants who received [(3R)-3-Hydroxyhexadecanoyl]-L-carnitine showed improved cardiac function and reduced incidence of ischemic events compared to a control group .
Properties
Molecular Formula |
C23H45NO5 |
---|---|
Molecular Weight |
415.6 g/mol |
IUPAC Name |
(3R)-3-[(3R)-3-hydroxyhexadecanoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C23H45NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-20(25)17-23(28)29-21(18-22(26)27)19-24(2,3)4/h20-21,25H,5-19H2,1-4H3/t20-,21-/m1/s1 |
InChI Key |
XKAZIAFZAQAHHG-NHCUHLMSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC[C@H](CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Origin of Product |
United States |
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